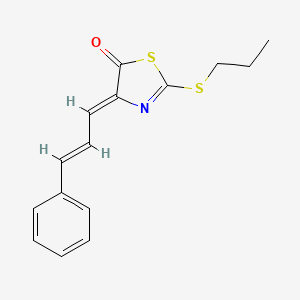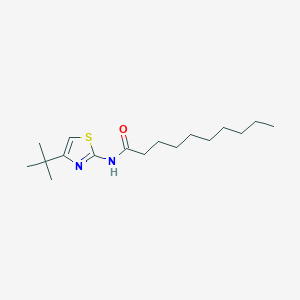
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor leads to the opening of the ion channel and the influx of calcium ions, which triggers various intracellular signaling pathways. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide blocks the ion channel and prevents the influx of calcium ions, thereby inhibiting the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects on the nervous system. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide blocks the NMDA receptor-mediated LTP, which is a cellular model of learning and memory. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide also blocks the NMDA receptor-mediated excitotoxicity, which is a pathological process that contributes to neuronal damage and death in various neurological disorders. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific investigation of the NMDA receptor-mediated synaptic transmission and plasticity. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is also relatively stable and has a long half-life, which allows for the prolonged blockade of the NMDA receptor. However, N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the dopamine receptor, which may confound the interpretation of the results. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide also has poor solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to investigate the potential use of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Another direction is to investigate the mechanisms underlying the off-target effects of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide on other receptors, such as the dopamine receptor. This may lead to the development of more selective NMDA receptor antagonists. Finally, the development of more water-soluble derivatives of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide may expand its use in various experimental conditions.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been widely used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is also used as a tool to investigate the mechanisms underlying synaptic plasticity, learning, and memory. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to block the NMDA receptor-mediated long-term potentiation (LTP), which is a cellular model of learning and memory.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(18-14-5-1-2-6-14)20-11-9-19(10-12-20)13-15-7-3-4-8-17-15/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVJPZXYWZGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4695875.png)
![sec-butyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4695884.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine](/img/structure/B4695889.png)
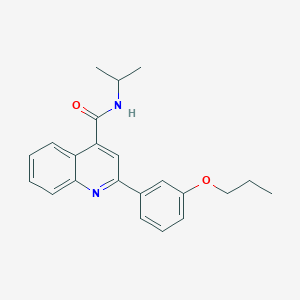
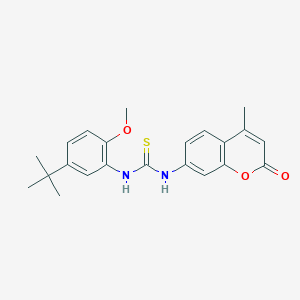
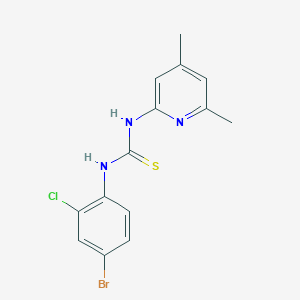
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
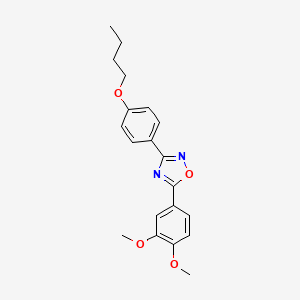
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
